molecular formula C16H13ClN4O2S B2835132 (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284274-07-2

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2835132
CAS No.: 1284274-07-2
M. Wt: 360.82
InChI Key: BLWLPHWGGFAPJF-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior. A study demonstrated that similar compounds exhibit significant inhibition efficiency towards the corrosion of mild steel in acidic solutions. This is attributed to the adsorption of the compounds onto the steel surface, forming a protective layer that impedes corrosion processes. The research utilized electrochemical methods and computational approaches to understand the adsorption and inhibition mechanisms, highlighting their potential in industrial applications to enhance material durability and longevity (Paul, Yadav, & Obot, 2020).

Antidepressant Activity

Pyrazole carbohydrazide derivatives have also been explored for their antidepressant activities. The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated promising antidepressant effects in preclinical models. These compounds reduced immobility time in animal tests, suggesting their potential as therapeutic agents for depression. The study involved structural characterization, in silico toxicity evaluation, and behavioral investigations to ascertain their efficacy and safety profile (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer and Antiviral Activities

Research on pyrazole- and isoxazole-based heterocycles has shown their potential in medicinal chemistry, particularly in anti-HIV-1 and anticancer applications. Synthesis and evaluation of these compounds have yielded promising results against Herpes simplex type-1 (HSV-1) and various cancer cell lines. The studies focus on the development of novel compounds with enhanced biological activities, supported by detailed synthetic, spectroscopic, and biological data, aiming to contribute to the discovery of new therapeutic agents (Dawood et al., 2011).

Synthesis and Characterization of Heterocycles

The synthesis of novel heterocyclic compounds incorporating the pyrazole moiety has been extensively studied for their diverse pharmacological properties. These efforts include the development of new synthetic methodologies and the exploration of their biological activities, such as antimicrobial, anticancer, and enzyme inhibition effects. The research encompasses a broad range of techniques for characterizing and evaluating the synthesized compounds, contributing to the advancement of heterocyclic chemistry and drug discovery (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-9(10-4-2-3-5-13(10)22)18-21-16(23)12-8-11(19-20-12)14-6-7-15(17)24-14/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLPHWGGFAPJF-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.